3-(2-{3-[3-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
3-(2-{3-[3-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that features a benzoxazole core, a pyridazinone moiety, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{3-[3-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves multi-step organic synthesisCommon reagents used in these steps include organoboron compounds for Suzuki-Miyaura coupling and palladium catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-{3-[3-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s properties for specific applications.
Scientific Research Applications
3-(2-{3-[3-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-{3-[3-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)thiazolidin-4-one: This compound shares some structural similarities and is studied for its antimicrobial and anticancer properties.
2-[2-(2,6-Dichlorophenylamino)-phenyl methyl]-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones: Another structurally related compound with potential antibacterial activity.
Uniqueness
What sets 3-(2-{3-[3-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one apart is its unique combination of structural features, which confer specific biological activities and make it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-[2-[3-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5/c1-31-19-8-4-2-6-16(19)17-10-11-21(28)27(24-17)15-12-25(13-15)22(29)14-26-18-7-3-5-9-20(18)32-23(26)30/h2-11,15H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKUGVNTSHELMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)C3CN(C3)C(=O)CN4C5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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